molecular formula C16H20N8 B2834101 6-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine CAS No. 2380167-84-8

6-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine

Cat. No.: B2834101
CAS No.: 2380167-84-8
M. Wt: 324.392
InChI Key: PAVNRDKFONLEHU-UHFFFAOYSA-N
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Description

6-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine is a synthetic organic compound with a molecular formula of C16H20N8 and a molecular weight of 324.392. This compound features a purine core substituted with a piperazine ring, which is further substituted with an ethyl-methylpyrimidine group. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine typically involves the reaction of a purine derivative with a piperazine derivative under controlled conditions. The specific synthetic route and reaction conditions can vary, but generally, the process involves:

    Starting Materials: Purine derivatives and piperazine derivatives.

    Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent, such as ethanol or water, and may require heating to facilitate the reaction.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Large-scale reactors and continuous flow systems may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can introduce new functional groups onto the purine core.

Scientific Research Applications

6-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and piperazine-substituted molecules, such as:

  • 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305) .
  • 6-[4-(2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine.

Uniqueness

The uniqueness of 6-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8/c1-3-12-11(2)17-8-21-15(12)23-4-6-24(7-5-23)16-13-14(19-9-18-13)20-10-22-16/h8-10H,3-7H2,1-2H3,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVNRDKFONLEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CN=C1N2CCN(CC2)C3=NC=NC4=C3NC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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